Product packaging for 5'-Amino-5'-deoxyuridine(Cat. No.:CAS No. 34718-92-8)

5'-Amino-5'-deoxyuridine

货号: B1248457
CAS 编号: 34718-92-8
分子量: 243.22 g/mol
InChI 键: DJYTWLADTBMTBF-XVFCMESISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B1248457 5'-Amino-5'-deoxyuridine CAS No. 34718-92-8

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

34718-92-8

分子式

C9H13N3O5

分子量

243.22 g/mol

IUPAC 名称

1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3,10H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1

InChI 键

DJYTWLADTBMTBF-XVFCMESISA-N

手性 SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O

规范 SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)O

同义词

5'-amino-5'-deoxyuridine
Urd-5'-NH2

产品来源

United States

Significance As a Nucleoside Analog in Life Sciences and Biology Research

5'-Amino-5'-deoxyuridine serves as a crucial nucleoside analog, a category of compounds that mimic natural nucleosides and can be incorporated into biological processes. medchemexpress.com Its primary significance lies in its utility for the synthesis of modified nucleic acids. medchemexpress.com The presence of a reactive amino group at the 5' position, in place of the usual hydroxyl group, provides a site for chemical modifications that are not possible with natural nucleosides. nih.gov This increased reactivity has made 5'-amino-5'-deoxy nucleoside and nucleotide analogs widely useful in a range of biological, pharmaceutical, and genomic applications. nih.gov

Researchers have utilized this compound and its derivatives to create oligonucleotides with modified backbones, such as those containing phosphoramidate (B1195095) bonds. These modified nucleic acids exhibit enhanced resistance to degradation by nucleolytic enzymes, a desirable characteristic for various therapeutic and diagnostic applications. plos.orgnih.gov The ability to introduce specific labels, such as fluorophores or biotin, at the 5'-terminus of synthetic oligonucleotides has also been a significant application, facilitating the development of probes for molecular biology research. nih.gov

Furthermore, studies have explored the incorporation of this compound derivatives into DNA and RNA structures to investigate their effects on stability and function. For instance, the introduction of C5-amino-modified 2'-deoxyuridine (B118206) analogues has been applied to the stabilization of nucleic acid structures and the functionalization of nucleic acid aptamers and catalysts. nih.gov

Historical Context and Evolution of Research on 5 Amino 5 Deoxyribonucleoside Derivatives

General Synthetic Routes and Optimization Strategies

The synthesis of this compound often involves the initial creation of a 5'-azido intermediate, which is then reduced to the desired 5'-amino product. Various methods have been developed to achieve this transformation, each with its own advantages and optimizations.

Reduction of 5'-Azido-2',5'-dideoxy Intermediates (e.g., Staudinger Reaction)

A widely used method for preparing 5'-amino-5'-deoxynucleosides is the reduction of 5'-azido-2',5'-dideoxy intermediates. nih.gov The Staudinger reaction is a prominent example of this strategy. nih.govnih.gov This reaction involves treating the 5'-azido derivative with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. nih.govresearchgate.net This intermediate is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct. researchgate.net

The synthesis of the precursor, 5'-azido-5'-deoxyuridine (B8641899), can be achieved from uridine (B1682114). acs.orgresearchgate.net For instance, 5'-O-tosyl-2',3'-O-isopropylideneuridine reacts with lithium azide (B81097) in dimethylformamide (DMF) to produce 5'-azido-5'-deoxy-2',3'-O-isopropylideneuridine in good yield. acs.org This azido (B1232118) intermediate can then be subjected to the Staudinger reaction to furnish the corresponding 5'-amino derivative. nih.govnih.gov

While the Staudinger reaction is effective, the formation of byproducts can sometimes complicate the purification of the final aminonucleoside. researchgate.net Optimization strategies focus on controlling the stoichiometry of the reagents and the reaction conditions to maximize the yield of the desired product and simplify its isolation. researchgate.net

Reaction of 2'-Deoxyuridine (B118206) with Nitrous Acid Followed by Reduction

An alternative approach to synthesizing amino-nucleosides involves the reaction of a precursor with nitrous acid. For example, the synthesis of 5-azido-2'-deoxyuridine-5'-triphosphate (5-azido-dUTP) starts with 5'-deoxyuridine-monophosphate (dUMP). google.com The process involves the nitration of dUMP to 5-nitro-dUMP, followed by reduction to 5-amino-dUMP. google.com This amino derivative is then diazotized with nitrous acid, and the resulting diazo salt is reacted with sodium azide to produce 5-azido-dUMP. google.com While this method has been applied to the 5-position of the uracil (B121893) base, similar principles of diazotization and substitution could potentially be adapted for modifications at the 5'-position of the sugar moiety.

It has been reported that the reaction of 2'-deoxyguanosine (B1662781) with nitrous acid can lead to the formation of 2'-deoxyoxanosine, alongside the expected deamination product, 2'-deoxyxanthosine. nih.gov This indicates that nitrous acid can induce intramolecular cyclization in addition to deamination. nih.gov

Halogenation of 5-Mercuriacetate of 5'-Amino-2',5'-dideoxyuridine (B8528164)

This subsection heading appears to contain a typographical error, as the halogenation would typically precede the introduction of the amino group. A more common synthetic sequence involves the halogenation of a uridine derivative, followed by displacement of the halogen with an amino or azido group. For instance, the synthesis of 5-halo-5'-amino-2',5'-dideoxyuridine analogs has been achieved starting from the readily available 5-halo-2'-deoxyuridines. nih.gov

Large-Scale Synthetic Procedures for 5-Halo-5'-amino Analogs

A novel and straightforward synthetic procedure has been developed for the large-scale synthesis of various 5-halo-5'-amino-2',5'-dideoxyuridine analogs, including the 5-chloro, 5-bromo, and 5-iodo derivatives. nih.gov This method also extends to the synthesis of new analogs such as 5-fluoro-5'-amino-2',5'-dideoxyuridine and 5-iodo-5'-amino-2',5'-dideoxycytidine in good yields. nih.gov The starting materials for these syntheses are the corresponding 5-halo-2'-deoxyuridines and 5-halo-2'-deoxycytidines, which are readily accessible. nih.gov

One-Pot Synthesis Approaches for 5'-Azido-5'-deoxyribonucleosides

To streamline the synthesis of 5'-azido-5'-deoxyribonucleosides, which are key precursors to 5'-amino derivatives, efficient one-pot methodologies have been developed. nih.govnih.gov These methods offer a more tractable alternative to multi-step procedures and challenging reactions like the Mitsunobu reaction. nih.govnih.gov

One such approach involves the regioselective azidation of unprotected or suitably protected nucleosides using a reagent system of triphenylphosphine, carbon tetrabromide, and lithium azide. rsc.org This allows for the convenient one-step preparation of 5'-azido-5'-deoxynucleosides from their parent nucleosides in high yields. researchgate.netrsc.org For example, starting from commercially available uridine, 5'-azido-5'-deoxyuridine can be synthesized on a gram scale in a one-pot reaction with tetrabromomethane and triphenylphosphine, proceeding through an in situ formation of 5'-bromo-5'-deoxy-uridine followed by substitution with sodium azide. researchgate.net

Another efficient one-pot synthesis of 5'-azido-5'-deoxyribonucleosides of adenosine (B11128), cytidine (B196190), guanosine, and uridine utilizes triphenylphosphine, a halogen source like carbon tetrabromide, and an excess of sodium azide in anhydrous dimethylformamide (DMF). researchgate.netnih.gov Heating the reaction mixture leads to the formation of the 5'-azidonucleosides in high yields. researchgate.netnih.gov An important aspect of this method is the careful control of the amount of triphenylphosphine to prevent the formation of unwanted byproducts and to facilitate product recovery. researchgate.net

Table 1: Comparison of Synthetic Approaches for 5'-Azidonucleosides

Starting Material Reagents Product Yield Reference
Protected Uridine PPh₃, CBr₄, NaN₃, heat 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine High researchgate.netnih.gov
Uridine PPh₃, CBr₄, LiN₃ 5'-Azido-5'-deoxyuridine High rsc.org

Synthesis of Specific this compound Derivatives and Conjugates

The 5'-amino group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives and conjugates with potential biological applications. nih.govnih.gov

For instance, N-acyl, N-sulfonyl, and N,3'-O-diacyl derivatives of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) have been synthesized in an effort to enhance its antiviral properties. nih.gov N-acetylation of AIdU was found to increase its ability to inhibit the deoxypyrimidine kinase of herpes simplex virus type 1 (HSV1). nih.gov

Furthermore, derivatives of 2'-deoxyuridine and the anticancer agent 5-fluoro-2'-deoxyuridine (B1346552) (FdUR) have been synthesized with spacers at the 5'-position to allow for their conjugation to carrier molecules. nih.gov Starting from the key intermediate 5'-aminonucleoside, new nucleosides containing 5'-succinamic acid and 5'-maleamic acid spacers were prepared. nih.gov These were then linked to human serum albumin (HSA) and subsequently to a monoclonal antibody for targeted drug delivery. nih.gov

The Staudinger ligation, a reaction between an azide and a phosphine, has also been employed to create labeled nucleosides. nih.gov For example, 5'-azido-5'-deoxyuridine can be reacted with a phosphine-functionalized molecule, such as a coumarin (B35378) derivative, to form a stable amide linkage. nih.gov However, the reaction of 5'-azido-5'-deoxyuridine with certain coumarin derivatives has been reported to give low yields of the desired ligation product, with the formation of this compound as a competing product. nih.gov

Table 2: Examples of this compound Derivatives and Conjugates

Derivative/Conjugate Synthetic Precursor Purpose/Application Reference
N-Acetyl-5'-amino-2',5'-dideoxy-5-iodouridine 5'-Amino-2',5'-dideoxy-5-iodouridine (AIdU) Enhanced antiviral activity nih.gov
5'-Succinamic acid derivative of 5-fluoro-2'-deoxyuridine 5'-Amino-5-fluoro-2'-deoxyuridine Linker for conjugation to HSA and antibodies nih.gov

5'-N-Triphosphates of 5'-Amino-5'-deoxyribonucleosides

The synthesis of 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides is a critical process for creating analogs used in various molecular biology applications. These compounds, where the 5'-hydroxyl group is replaced by an amino group, are valuable as probes and inhibitors of enzymatic processes involving nucleotides.

A prominent method for synthesizing these 5'-N-triphosphates involves the reaction of 5'-amino-5'-deoxynucleosides with trisodium (B8492382) trimetaphosphate. nih.gov This approach has been shown to be a high-yield conversion. nih.gov The reaction is typically conducted in an aqueous solution of tris(hydroxymethyl)aminomethane (Tris) at a slightly alkaline pH (around 11) and is allowed to incubate at room temperature for several days. nih.govplos.orgsemanticscholar.org The progress of the reaction can be monitored by techniques such as reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov

Another established route for the general synthesis of nucleoside-5' triphosphates involves the reaction of nucleoside-5' phosphoromorpholidates with tributylammonium (B8510715) pyrophosphate in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.com This method has demonstrated high yields for both ribo- and deoxyribonucleosides. cdnsciencepub.com More recent advancements have focused on developing one-pot synthesis strategies that avoid the need for protecting groups on the nucleosides. nih.gov These methods utilize an in situ generated phosphitylating reagent that selectively reacts with the 5'-hydroxyl group, offering a more straightforward and cost-effective route to nucleoside 5'-triphosphates. nih.gov

The resulting 5'-amino-5'-deoxyribonucleoside-5'-N-triphosphates (5'NH NTPs) have been studied for their ability to be incorporated into nucleic acids by various polymerases. nih.govplos.org While they can be incorporated, studies have shown that their presence can terminate chain elongation, suggesting they can act as transcription inhibitors. plos.orgsemanticscholar.org

Table 1: Synthetic Methods for 5'-N-Triphosphates of 5'-Amino-5'-deoxyribonucleosides

Starting MaterialReagent(s)Key ConditionsProductReference
5'-Amino-2',5'-dideoxynucleosidesTrisodium trimetaphosphate (TMP), TrisAqueous solution (pH ~11), room temperature, 5-7 days5'-Amino-2',5'-dideoxynucleoside-5'-N-triphosphates nih.gov
5'-Amino-5'-deoxyribonucleosideTrisodium trimetaphosphate, Tris-baseAqueous solution (pH 11), room temperature, 7 days5'-N-triphosphate of 5'-amino-5'-deoxyribonucleoside plos.orgsemanticscholar.org
Ribo- and deoxyribo-nucleoside-5' phosphoromorpholidatesTributylammonium pyrophosphateDimethyl sulphoxide (DMSO)Nucleoside-5' triphosphates cdnsciencepub.com
Unprotected 2'-deoxynucleosidesIn situ generated phosphitylating reagent, pyrophosphateOne-pot reaction2'-Deoxynucleoside 5'-triphosphates nih.gov

5'-Aminoacyl Derivatives

The synthesis of 5'-aminoacyl derivatives of this compound involves the formation of an amide bond between the 5'-amino group of the nucleoside and the carboxyl group of an amino acid. These derivatives are of interest as analogs of naturally occurring peptidyl nucleoside antibiotics, such as the polyoxins.

Several methods have been employed for this conjugation. The active ester method is a common strategy, where an amino acid, with its amino group protected (e.g., with t-butoxycarbonyl, Boc, or benzyloxycarbonyl, Cbz), is activated, typically as a p-nitrophenyl ester. rsc.org This activated ester then reacts with the 5'-amino group of a protected this compound derivative (e.g., 2',3'-O-isopropylidene-5'-amino-5'-deoxyuridine) to form the desired 5'-N-aminoacyl conjugate. rsc.org

The mixed anhydride (B1165640) method has also been utilized for preparing these derivatives. jst.go.jp Another approach involves the reaction of a protected this compound with an N-protected amino-δ-lactone, which opens upon reaction to form the amide linkage. jst.go.jp Subsequent deprotection steps yield the final 5'-aminoacyl derivative. jst.go.jp These synthetic strategies allow for the creation of a diverse library of derivatives with different amino acid side chains.

Table 2: Examples of Synthesized 5'-Aminoacyl Derivatives of this compound

This compound DerivativeAmino Acid DerivativeCoupling MethodFinal ProductReference
5'-Amino-5'-deoxy-2',3'-O-isopropylidene-5,6-dihydrouridineN-t-butoxycarbonyl-glycine p-nitrophenyl esterActive Ester Method5'-N-(N-t-butoxycarbonyl-glycyl)-5'-amino-5'-deoxy-2',3'-O-isopropylidene-5,6-dihydrouridine rsc.org
5'-Amino-5'-deoxy-2',3'-O-isopropylidene-5,6-dihydrouridineN-t-butoxycarbonyl-L-phenylalanine p-nitrophenyl esterActive Ester Method5'-N-(N-t-butoxycarbonyl-L-phenylalanyl)-5'-amino-5'-deoxy-2',3'-O-isopropylidene-5,6-dihydrouridine rsc.org
5'-Amino-5'-deoxy-2',3'-O-isopropylideneuridineN-carbobenzoxy-L-α-aminovalero-δ-lactoneLactone Opening5'-δ-Carbamoyloxy-L-α-aminovaleramido-5'-deoxyuridine (after further steps) jst.go.jp

Conjugates with Peptides and Amino Acids

Beyond single amino acid attachments, this compound can be conjugated to larger peptides. These conjugates are often synthesized to mimic natural peptidyl nucleoside antibiotics or to create novel bioactive molecules. The synthesis typically involves forming an amide linkage between the 5'-amino group of the nucleoside and the C-terminus of a peptide.

For instance, dipeptides have been attached to this compound to create analogs that mimic the amino terminal chain of the antibiotic mureidomycin A. nih.govresearchgate.net These syntheses involve standard peptide coupling chemistry, where the carboxyl group of the dipeptide is activated to react with the 5'-amino group of the uridine derivative. nih.govresearchgate.net These studies have explored how the nature of the linkage (amide vs. ester) and the specific peptide sequence influence biological activity. nih.govresearchgate.net

The synthesis of 5'-deoxy-5'-amino-5'-N-aminoacyl peptide derivatives has been described for various nucleosides, providing a general methodology applicable to uridine. nih.gov These methods allow for the stepwise elongation of a peptide chain from the 5'-amino position of the nucleoside, enabling the creation of complex nucleoside-peptide conjugates. rsc.org

Table 3: Examples of this compound-Peptide Conjugates

Uridine DerivativePeptideLinkage TypeResearch FocusReference
This compoundAminoacyl-beta-alanyl-dipeptidesAmideMimicking the antibiotic mureidomycin A nih.govresearchgate.net
This compoundAminoacyl-N-methyl-beta-alanyl-dipeptidesAmideMimicking the antibiotic mureidomycin A nih.govresearchgate.net
5'-Amino-5'-deoxy-5,6-dihydrouridineL-phenylalanyl-L-phenylalanylAmideElongation of the peptide chain from the 5'-position rsc.org

Halogenated this compound Analogs

The introduction of halogen atoms onto the pyrimidine (B1678525) base of this compound creates a class of analogs with potential antiviral and anticancer properties. A variety of synthetic routes have been developed to produce these halogenated compounds.

One straightforward method involves the direct halogenation of 5'-amino-2',5'-dideoxyuridine. For example, 5-bromo- and 5-iodo-5'-amino-2',5'-dideoxyuridine have been prepared by treating the 5-mercuriacetate derivative of 5'-amino-2',5'-dideoxyuridine with the respective halogens. nih.gov

A more general and large-scale synthetic procedure starts from readily available 5-halo-2'-deoxyuridines. nih.gov This multi-step process typically involves:

Tosylation of the 5'-hydroxyl group of the 5-halo-2'-deoxyuridine.

Conversion of the 5'-tosyl group to a 5'-azido group by reaction with an azide salt (e.g., lithium azide).

Reduction of the 5'-azido group to the desired 5'-amino group, often via catalytic hydrogenation. nih.gov

It is important to note that the reduction of 5'-azido precursors of 5-bromo- and 5-iodo-2',5'-dideoxyuridine can sometimes lead to the undesired loss of the halogen at the 5-position, resulting in the formation of 5'-amino-2',5'-dideoxyuridine. nih.gov This has necessitated the development of alternative halogenation strategies for these specific analogs. nih.gov A novel procedure has also been developed for the synthesis of 5-fluoro-5'-amino-2',5'-dideoxyuridine. nih.gov

Table 4: Synthetic Routes to Halogenated this compound Analogs

Starting MaterialKey Transformation(s)ProductReference
5-Chloro-2'-deoxyuridine5'-O-Tosylation → 5'-Azidation → 5'-Reduction5-Chloro-5'-amino-2',5'-dideoxyuridine nih.govnih.gov
5-Bromo-2'-deoxyuridine5'-O-Tosylation → 5'-Azidation → 5'-Reduction5'-Amino-2',5'-dideoxyuridine (side reaction) nih.gov
5'-Amino-2',5'-dideoxyuridine (as 5-mercuriacetate)Halogenation with Br₂ or I₂5-Bromo- or 5-Iodo-5'-amino-2',5'-dideoxyuridine nih.gov
5-Halo-2'-deoxyuridineGeneral procedure5-Fluoro-, 5-Chloro-, 5-Bromo-, 5-Iodo-5'-amino-2',5'-dideoxyuridine nih.gov

Fluorescently Labeled 5'-Amino-2'-deoxyuridine Analogs

Fluorescently labeled nucleosides are indispensable tools in modern genomics and molecular biology, used in applications like DNA sequencing, microarrays, and fluorescence in situ hybridization (FISH). harvard.edunih.gov The 5'-amino group of 5'-amino-2'-deoxyuridine and related analogs with amino-functionalized linkers at the C5 position of the base serve as excellent handles for the attachment of fluorescent dyes.

A common and versatile strategy for creating fluorescently labeled DNA is a two-step post-synthesis modification approach. nih.gov

An amino-modified uridine analog, such as 5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate (aa-dUTP), is first incorporated into a DNA strand enzymatically using methods like PCR, reverse transcription, or nick translation. nih.govgenecopoeia.com

The resulting DNA, now containing reactive primary amine groups, is then chemically labeled by reaction with an amine-reactive fluorescent dye, such as a succinimidyl ester or isothiocyanate derivative of the fluorophore. nih.gov

This indirect labeling method is often more efficient and consistent than the direct enzymatic incorporation of bulky dye-labeled nucleotides. nih.gov Another approach involves synthesizing nucleoside analogs that already contain a fluorescent moiety. For example, fluorescently labeled nucleotides can be synthesized with a cleavable disulfide linker, allowing for their use as reversible terminators in DNA sequencing-by-synthesis platforms. jlu.edu.cn The synthesis of 5-amino-2'-deoxyuridine (B1199347) analogs with attached fluorescent compounds has been a key development for their use in various genomic research platforms. harvard.edu

Table 5: Strategies for Fluorescent Labeling of Uridine Analogs

Labeling StrategyDescriptionKey Intermediate/ReagentApplicationReference
Indirect Labeling (Post-synthesis)Enzymatic incorporation of an amine-modified nucleotide, followed by chemical coupling to an amine-reactive dye.5-(3-aminoallyl)-dUTP (aa-dUTP)DNA probes for FISH and microarrays nih.gov
Direct Labeling (Pre-synthesis)Synthesis of a nucleotide that already contains a fluorescent dye, often attached via a linker.5-iodo-2'-deoxyuridine (as a starting material for dye-conjugated nucleotides)Reversible terminators for DNA sequencing jlu.edu.cn
General ModificationPreparation of 5-amino deoxyribouridine analogs with fluorescent compounds.5-Amino deoxyribouridine analogsDNA sequencing, microarrays, drug discovery platforms harvard.edu

Derivatization and Modified Nucleoside Analog Development for Research

Structure-Activity Relationship Studies for Modified Analogs

The relationship between the structure of a modified nucleoside and its activity is a critical area of research. For instance, the antiviral activity of 5'-amino-5'-deoxythymidine (B1215968) has been linked to its incorporation into viral DNA. acs.org Studies on C5-amino-modified 2'-deoxyuridine (B118206) analogs have revealed that the ability of these molecules to stabilize DNA triple helices is highly dependent on the nature of the linker connecting the amino group to the nucleobase, particularly at lower pH where the amino group is protonated. nih.gov

Research has shown that oligonucleotides containing a propargylamino analogue exhibit the highest stability, especially at low pH. In contrast, those with propyl and particularly Z-alkenyl linkers are significantly destabilized. nih.govnih.gov The stability of triple-helix forming oligonucleotides (TFOs) with an E-alkenyl linker is comparable to that of unmodified structures. nih.govnih.gov Furthermore, the introduction of a neutral but polar side chain, such as in 5-(3-hydroxyprop-1-ynyl)-2'-deoxyuridine, results in remarkable stability, surpassing that of TFOs with alkylamino or alkenylamino analogs. nih.govnih.gov These findings underscore that the major factor influencing the stability of such triple helices is the presence of an alkyne with an attached electronegative group. nih.gov

The conformation of the nucleoside also plays a crucial role. Most C5-amino-modified 2'-deoxyuridines adopt the expected anti-conformation with a 2'-endo sugar pucker. nih.govnih.gov However, the Z-alkenyl analogue shows a preference for a cisoid conformation, while the E-alkenyl analogue exists exclusively in its transoid form. nih.govnih.gov These conformational differences, along with the pKa values of the amino group, which can range from 8.5 for the propargylamino analogue to 10.0 for the propylamino analogue, are significant for applications in nucleic acid labeling and the development of aptamers and catalysts. nih.govnih.gov

C5-Amino-Modified 2'-Deoxyuridine Analogs and Linker Effects in Nucleic Acid Chemistry

The modification of the C5 position of pyrimidines is a common strategy for functionalizing nucleic acids, as this position is located in the major groove of the DNA double helix and generally does not interfere with Watson-Crick base pairing. nih.govwhiterose.ac.uk The linker that tethers the modification to the nucleobase is a critical determinant of the properties of the resulting nucleotide and the nucleic acid into which it is incorporated. nih.gov

The incorporation of C5-amino-modified 2'-deoxyuridine analogues has found broad applications, including nucleic acid labeling, stabilization of nucleic acid structures, and the functionalization of aptamers and catalysts. nih.govnih.gov The choice of linker significantly influences the substrate properties of the corresponding 5'-triphosphates for DNA polymerases. nih.gov

Research has systematically explored the impact of different three-carbon linkers—alkyl, Z- and E-alkenyl, and alkynyl—on the properties of C5-amino-modified 2'-deoxyuridines. nih.govnih.gov

Alkyl Linkers: C5-propylamino-2'-deoxyuridine, which has a flexible alkyl linker, has been shown to induce DNA bending. nih.gov However, its triphosphate form is not incorporated by a variety of DNA polymerases. nih.gov

Alkenyl Linkers: The stereochemistry of the alkenyl linker is crucial. The triphosphate of the E-alkenyl analogue is a better substrate for polymerases than the Z-alkenyl analogue. nih.gov TFOs containing the Z-alkenyl linker are destabilized, while those with the E-alkenyl linker have stabilities similar to unmodified oligonucleotides. nih.govnih.gov

Alkynyl Linkers: The rigid alkynyl linker has proven to be particularly effective. C5-propargylamino-2'-deoxyuridine enhances the stability of both DNA duplexes and triplexes. nih.gov Its triphosphate is a good substrate for DNA polymerases, making it a valuable tool for introducing amino functionalities into DNA. nih.govtrilinkbiotech.com

The following table summarizes the key properties of C5-amino-modified 2'-deoxyuridine analogs with different linkers:

Linker TypeKey FindingsCitations
Alkyl (Propyl) Induces DNA bending; its triphosphate is a poor substrate for polymerases. nih.gov
Alkenyl (Z- and E-) E-alkenyl triphosphate is a better polymerase substrate than the Z-alkenyl. E-alkenyl TFOs have normal stability, while Z-alkenyl TFOs are destabilized. nih.govnih.gov
Alkynyl (Propargyl) Enhances duplex and triplex stability; its triphosphate is a good polymerase substrate. nih.govtrilinkbiotech.com

These studies clearly demonstrate that the rigidity and conformation of the linker are paramount for the successful enzymatic incorporation and the desired structural effects of these modified nucleosides. nih.gov

Development of 5'-Amino-5'-deoxy- and 5'-Amino-2',5'-dideoxy-Purine Nucleotide Analogs

The synthesis of 5'-amino-5'-deoxy- and 5'-amino-2',5'-dideoxy-purine nucleoside analogs has been an area of significant interest due to their potential as nucleotide analogs. acs.orgacs.orgnih.gov These compounds, where the 5'-hydroxyl group is replaced by an amino group, have been explored for their biological activities and as building blocks for modified oligonucleotides. acs.orgmetkinenchemistry.com

The development of these purine (B94841) analogs has been driven by the desire to create molecules with specific biochemical and therapeutic properties. rsc.org For example, analogs of purine nucleosides have shown potential as antiviral agents. metkinenchemistry.com The synthesis of these compounds often involves multi-step chemical processes. acs.org

Researchers have also focused on the synthesis of 5'-amino-2',5'-dideoxy analogs of various purine and pyrimidine (B1678525) nucleosides, including adenosine (B11128), cytidine (B196190), guanosine, inosine, and uridine (B1682114). nih.gov A common synthetic route involves the reduction of 5'-azido-2',5'-dideoxy intermediates. nih.gov These 5'-amino nucleosides can then be converted to their corresponding 5'-N-triphosphates, which can be used in enzymatic reactions. nih.gov

The modification of the purine base itself, in conjunction with the 5'-amino modification, has also been explored. For instance, the 7-position of 7-deazapurines is an attractive site for modification as it resides in the major groove of DNA and does not disrupt base pairing. oup.com

Strategies for Enzymatic and Chemical Incorporation of Modified Analogs into Nucleic Acids

The site-specific incorporation of modified nucleosides like 5'-amino-5'-deoxyuridine into nucleic acids is crucial for many applications. Both enzymatic and chemical strategies have been developed to achieve this.

Enzymatic Incorporation:

The most common enzymatic method involves the use of DNA or RNA polymerases to incorporate modified nucleoside triphosphates into a growing nucleic acid chain. whiterose.ac.ukacs.org The success of this approach depends heavily on the ability of the polymerase to recognize and utilize the modified triphosphate as a substrate. whiterose.ac.uknih.gov

Key factors influencing enzymatic incorporation include:

The position of the modification: Modifications at the C5 position of pyrimidines or the C7 position of 7-deazapurines are generally well-tolerated by polymerases. whiterose.ac.ukacs.org

The nature of the linker: Rigid linkers, such as those containing an alkyne, are often preferred as they position the modification in a way that is less disruptive to the polymerase's active site. whiterose.ac.uk

The polymerase itself: Different polymerases exhibit varying degrees of tolerance for modified substrates. nih.govacs.org For example, KOD Dash, Pfu, and Vent(exo-) DNA polymerases have been shown to be relatively tolerant of C5 modifications. nih.gov

A variety of C5-modified dUTPs, including those with amino acid functionalities, have been successfully incorporated into DNA via PCR. nih.gov Similarly, 5'-amino-2',5'-dideoxy-5'-N-triphosphate analogs of all four standard bases have been efficiently incorporated into DNA by the Klenow fragment of E. coli DNA polymerase I. nih.gov

Chemical Incorporation:

Solid-phase phosphoramidite (B1245037) chemistry is the most prevalent chemical method for the site-specific incorporation of modified nucleosides into oligonucleotides. encyclopedia.pubnih.gov This strategy involves the synthesis of a modified phosphoramidite building block, which is then used in an automated DNA or RNA synthesizer. encyclopedia.pub The "convertible nucleoside" approach is a powerful variation of this method, where a nucleoside with a leaving group is incorporated and then post-synthetically modified by treatment with a nucleophile, such as an amine. acs.org

The general steps for solid-phase synthesis are:

5'-Deblocking: Removal of the 5'-hydroxyl protecting group.

Coupling: Addition of the phosphoramidite to the growing chain.

Capping: Blocking of any unreacted 5'-hydroxyl groups.

Oxidation: Conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester. encyclopedia.pubnih.gov

While chemical synthesis is highly precise, it is typically limited to the production of oligonucleotides of up to about 70 nucleotides in length. acs.org For longer modified nucleic acids, a combination of chemical synthesis and enzymatic ligation can be employed. acs.org

The following table provides a summary of the incorporation strategies:

StrategyDescriptionKey AdvantagesKey LimitationsCitations
Enzymatic Incorporation Uses DNA/RNA polymerases to incorporate modified triphosphates.Can produce long nucleic acids; useful for PCR-based applications.Substrate compatibility of the polymerase is crucial; may not be 100% efficient. whiterose.ac.uknih.govacs.orgnih.gov
Chemical Synthesis (Phosphoramidite) Stepwise addition of modified phosphoramidite building blocks on a solid support.High precision for site-specific modification; can generate fully modified oligonucleotides.Generally limited to shorter oligonucleotides (e.g., <70 nt). encyclopedia.pubnih.govacs.org
Convertible Nucleoside Approach Incorporation of a nucleoside with a leaving group, followed by post-synthetic modification.Allows for the introduction of a wide variety of functional groups.Requires additional post-synthesis reaction steps. acs.org

Biochemical and Enzymatic Research Involving 5 Amino 5 Deoxyuridine

Interactions with DNA Polymerases and Ligases

The substitution of the 5'-hydroxyl with an amino group in deoxyuridine creates a molecule with altered reactivity and substrate suitability for enzymes that typically act on natural deoxynucleotides. plos.org

Incorporation into DNA by Klenow Fragment of Escherichia coli DNA Polymerase I

Research has demonstrated that the 5'-N-triphosphate of 5'-amino-2',5'-dideoxyuridine (B8528164) can be efficiently incorporated into DNA by the Klenow fragment of Escherichia coli DNA polymerase I. nih.gov This polymerase fragment, which lacks the 5'→3' exonuclease activity of the full enzyme, can utilize this analog as a substitute for its natural counterpart, thymidine (B127349) triphosphate (dTTP). nih.govnih.gov The incorporation of these modified nucleotides results in DNA strands containing phosphoramidate (B1195095) bonds, which are susceptible to specific cleavage under mild acidic conditions. nih.gov This property has been explored for its potential in genomic sequence analysis, as the cleavage at the modified sites can generate a sequence ladder for the corresponding base. nih.govnih.gov

Characterization as a Substrate for DNA-Dependent DNA Polymerase and T4 DNA Ligase

The 5'-N-triphosphates of 5'-amino-2',5'-dideoxyribonucleosides (5'NH dNTPs), including the uridine (B1682114) analog, have been identified as substrates for DNA-dependent DNA polymerase. plos.org This indicates that despite the modification at the 5' position, the polymerase can recognize and incorporate these analogs into a growing DNA chain. Furthermore, these analogs have also been shown to be substrates for T4 DNA ligase. plos.org T4 DNA ligase catalyzes the formation of a phosphodiester bond between the 5'-phosphate of one DNA strand and the 3'-hydroxyl of another, a crucial step in DNA repair and replication. The ability of T4 DNA ligase to utilize 5'NH dNTPs suggests that the amino group at the 5' position can participate in the ligation reaction, forming a phosphoramidate linkage at the nick site. plos.orgnih.govneb.com

Systematic Study on Enzyme-Catalyzed Incorporation of Deoxyuridine Triphosphate Analogs

Systematic studies have been conducted to evaluate the incorporation of various C5-modified analogs of 2'-deoxyuridine (B118206) triphosphate by different DNA polymerases. oup.com These studies aim to understand how chemical modifications on the nucleobase affect the efficiency and fidelity of DNA synthesis. While these studies primarily focus on modifications at the C5 position of the uracil (B121893) base, they provide a broader context for the tolerance of DNA polymerases to modified substrates. oup.commdpi.comnih.govoup.com For instance, research on 5-aminomethyl dUTP has shown that various functional groups can be attached to this precursor, and the resulting modified dUTPs can be incorporated by polymerases like Vent (exo-) DNA polymerase. mdpi.com The efficiency of incorporation often depends on the specific polymerase and the nature of the modification. oup.comresearchgate.net Such systematic analyses are crucial for developing new tools for DNA labeling, diagnostics, and the generation of functionally modified DNA molecules like aptamers and DNAzymes. oup.commdpi.com

Interactions with RNA Polymerases

The replacement of the 5'-hydroxyl with an amino group also has profound effects on the interaction of the corresponding ribonucleoside triphosphate with RNA polymerases.

Transcriptional Incorporation of 5'-N-Triphosphates of 5'-Amino-5'-Deoxyribonucleosides by T7 RNA Polymerase

Studies have investigated the ability of T7 RNA polymerase to incorporate the 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides (5'NH NTPs) into RNA transcripts. plos.org Research has shown that T7 RNA polymerase can incorporate single 5'-N-triphosphates of 5'-amino-5'-deoxyguanosine, 5'-amino-5'-deoxycytidine, and 5'-amino-5'-deoxyuridine. plos.org However, the incorporation of the adenosine (B11128) analog, 5'-N-triphosphate of 5'-amino-5'-deoxyadenosine, was not observed. plos.org

The efficiency of incorporation of 5'NH UTP by T7 RNA polymerase was found to be dependent on the nucleotide present at the n-1 position of the primer. plos.org For instance, when adenosine, 2'-deoxyadenosine, or 2'-O-methyl adenosine was at the n-1 position, the incorporation yields for 5'NH UTP were 48%, 13%, and 12%, respectively. plos.org Despite the ability to incorporate single modified nucleotides, studies have shown that the synthesis of full-length transcripts is inhibited when 5'NH NTPs are present, suggesting they can act as transcription inhibitors. plos.orgnih.gov This inhibitory effect was observed with T7, T3, and Sp6 RNA polymerases. plos.org

Primer 3'-Terminal Nucleotide (n-1)5'NH UTP Incorporation Yield (%)
Adenosine48
2'-Deoxyadenosine13
2'-O-Methyl adenosine12

Table 1: Incorporation efficiency of 5'NH UTP by T7 RNA polymerase with different primers. plos.org

Modulation of Nucleoside Metabolism and Related Enzyme Activities

This compound and its thymidine analog, 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd), have been shown to modulate the activity of enzymes involved in nucleoside metabolism. nih.govbiosynth.com In studies with HeLa and Vero cells, 5'-AdThd exhibited a biphasic effect on the cytotoxicity of iododeoxyuridine (IdUrd). nih.gov At low concentrations, it enhanced IdUrd's toxicity, while at high concentrations, it was antagonistic. nih.gov

Modulation of Iododeoxyuridine Metabolism by 5'-Amino-5'-deoxythymidine

Research has extensively studied the ability of 5'-amino-5'-deoxythymidine (5'-AdThd), a thymidine analog, to modulate the metabolism of 5-iododeoxyuridine (IdUrd). nih.gov In vivo studies on human colon cancer xenografts (HT-29 and HCT-116) and normal mouse tissues demonstrated that co-administration of 5'-AdThd with IdUrd led to a significant interaction. nih.gov This resulted in higher plasma levels of both compounds and their main metabolites, iodouracil (B1258811) and deoxyuridine, by day 6 of continuous infusion. nih.gov This effect is consistent with a saturation of the enzyme dihydrouracil (B119008) dehydrogenase. nih.gov

The co-administration was found to increase the percentage of IdUrd incorporation into the DNA of proliferating normal tissues, particularly at lower IdUrd doses. nih.gov A significant increase in IdUrd DNA incorporation was also observed in HT-29 xenografts at two different IdUrd doses when combined with 5'-AdThd. nih.govaacrjournals.org However, this enhancing effect was not seen in HCT-116 xenografts. nih.govaacrjournals.org These findings build on in vitro data showing that the combination of 5'-AdThd and IdUrd enhances 5-iodo-2'-dUTP pools and subsequent DNA incorporation. nih.gov

Effects on Thymidine Kinase Activity

The modulatory effects of 5'-amino-5'-deoxythymidine (5'-AdThd) are closely linked to its interaction with thymidine kinase (TK). 5'-AdThd can antagonize the feedback inhibition of thymidine kinase that is normally exerted by the 5'-triphosphates of thymidine and IdUrd. nih.gov This "deinhibition" of the enzyme leads to an increased rate of IdUrd phosphorylation. nih.gov This stimulatory effect was demonstrated in cell-free extracts and with purified thymidine kinase, but only when the triphosphates of IdUrd or thymidine were present; in their absence, 5'-AdThd acted as an inhibitor. nih.gov

At low concentrations (under 30 µM), 5'-AdThd can increase thymidine kinase activity, which is the rate-limiting step for the activation of IdUrd. nih.gov This stimulation results in a sustained increase in the levels of phosphorylated IdUrd metabolites within intact cells, thereby increasing IdUrd's effects. nih.gov However, the interaction is biphasic; while low concentrations of 5'-AdThd enhance the cytotoxicity of IdUrd, high concentrations are antagonistic. nih.gov

Further studies have shown that 5'-AdThd can preferentially inhibit mammalian thymidine kinase over the viral form of the enzyme. nih.gov For instance, when using 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd) as a substrate, the Ki value for 5'-AdThd was 2.2 µM for the HeLa cell enzyme, compared to 36 µM for the herpes simplex virus Type 2 (HSV-2) thymidine kinase. nih.gov

EnzymeCompoundSubstrateEffectKi Value
Thymidine Kinase (HeLa)5'-AdThdCF3dUrdInhibition2.2 µM nih.gov
Thymidine Kinase (HSV-2)5'-AdThdCF3dUrdInhibition36 µM nih.gov
Thymidine Kinase (HeLa)5'-AdThdThymidine/IdUrdInhibition (in absence of TTP/IdUTP)0.7 µM nih.gov
Thymidine Kinase (HeLa)5'-AdThdThymidine/IdUrdStimulation (in presence of TTP/IdUTP)N/A nih.govnih.gov

Interactions with Dihydrouracil Dehydrogenase and Other Metabolic Enzymes

5'-Amino-5'-deoxythymidine (5'-AdThd) and its metabolites can influence other key enzymes in pyrimidine (B1678525) metabolism. A significant interaction occurs with dihydrouracil dehydrogenase (DPD), the enzyme responsible for catabolizing fluoropyrimidines like 5-fluorouracil. nih.govacs.org In vivo studies involving the co-infusion of IdUrd and 5'-AdThd showed elevated plasma levels of the principal metabolites, iodouracil (IUra) and deoxyuridine. nih.gov This finding suggests that the compounds cause nonlinear, saturating effects on dihydrouracil dehydrogenase. nih.gov The primary metabolite of IdUrd, IUra, is known to be a competitive inhibitor of DPD. nih.gov

Beyond DPD, 5'-AdThd also interacts with thymidylate kinase. nih.gov At higher concentrations, 5'-AdThd effectively inhibits the phosphorylation of iododeoxyuridylate (the monophosphate of IdUrd) but not thymidylate. nih.gov This selective inhibition of thymidylate kinase explains why high concentrations of 5'-AdThd can antagonize IdUrd's effects by preventing the formation of its di- and triphosphate forms, which are necessary for incorporation into DNA. nih.gov

Kinase Interactions and Inhibition Profiling

Substrate and Inhibitory Properties Towards Uridine-Cytidine Kinase

The uridine analog, this compound, is derived from the reduction of its precursor, 5'-azido-5'-deoxyuridine (B8641899). Research indicates that 5'-azido-5'-deoxyuridine acts as a substrate for uridine-cytidine kinase. Its cytidine (B196190) analogue, 5'-azido-5'-deoxycytidine, demonstrates competitive inhibition of uridine-cytidine kinase with a reported inhibitory constant (Kᵢ) of 37 x 10⁻⁵ M. Other related compounds, such as 5-benzylacyclouridine (B1219635) and 5-benzyloxybenzylacyclouridine, are potent inhibitors of uridine phosphorylase but have been shown to have no effect on uridine-cytidine kinase. colab.ws

CompoundEnzymeInteraction TypeKi Value
5'-Azido-5'-deoxyuridineUridine-Cytidine KinaseSubstrateN/A
5'-Azido-5'-deoxycytidineUridine-Cytidine KinaseCompetitive Inhibition37 x 10⁻⁵ M
5-BenzylacyclouridineUridine-Cytidine KinaseNo effectN/A colab.ws
5-BenzyloxybenzylacyclouridineUridine-Cytidine KinaseNo effectN/A colab.ws

Interactions with Enzymes Involved in DNA and tRNA Hypermodification Pathways

Enzymes (e.g., gp46, gp47) Converting 5-Phosphomethyl-2'-deoxyuridine to 5-Nα-Glycinylthymidine and 5-Aminomethyl-2'-deoxyuridine

In certain bacteriophages, such as Pseudomonas phage PaMx11, genomic DNA undergoes extensive "hypermodification" to protect it from host defense systems. oup.comnih.govnih.gov This process involves a cascade of enzymatic reactions that modify thymidine precursors. A key intermediate in this pathway is 5-phosphomethyl-2'-deoxyuridine (5-PmdU), which is formed from 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU) within the DNA polymer. nih.govoup.comresearchgate.net

The enzyme gp46 from phage PaMx11 is a glycinyltransferase that catalyzes the reaction between 5-PmdU and glycine (B1666218) to form 5-Nα-glycinylthymidine (Nα-GlyT). oup.comoup.comrcsb.org Subsequently, the enzyme gp47, a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase, acts on Nα-GlyT. oup.comoup.comnih.gov This enzymatic step leads to the production of 5-aminomethyl-2'-deoxyuridine (5-NmdU), a direct analog of this compound, differing only in the position of the amino group (C5 on the base vs. C5' on the sugar). oup.comnih.govnih.gov This pathway highlights a natural biosynthetic route to aminomethylated uridine derivatives within DNA. nih.govoup.comrcsb.org

Role in tRNA Modification by MnmE and MnmG Enzymes and Proposed Mechanisms

The evolutionarily conserved bacterial proteins MnmE and MnmG are responsible for the modification of the wobble uridine at position 34 (U34) of several tRNA species. acs.orgnih.govresearchgate.netnih.gov These enzymes work in concert to install a 5-carboxymethylaminomethyl (cmnm⁵) or a 5-taurinomethyl (τm⁵) group onto this specific uridine. acs.orgnih.govresearchgate.net In Escherichia coli, the MnmE protein binds to guanosine-5'-triphosphate (GTP) and methylenetetrahydrofolate (CH₂THF), while the MnmG protein binds to flavin adenine dinucleotide (FAD) and a reduced nicotinamide (B372718) adenine dinucleotide (NADH). acs.orgnih.govresearchgate.net Together with glycine, the MnmEG complex catalyzes the formation of cmnm⁵U in a reaction that requires GTP hydrolysis. acs.orgnih.govresearchgate.net

The proposed mechanism for this tRNA modification is complex and involves several key steps. It is believed that a flavin-iminium intermediate, FADH[N⁵═CH₂]⁺, plays a central role. nih.gov This intermediate is formed from FADH₂ and CH₂THF. acs.org The FAD cofactor is thought to mediate the transfer of a methylene (B1212753) group from CH₂THF to the C5 position of the uridine in a covalent manner. acs.orgnih.gov Evidence for this mechanism includes the successful formation of modified tRNA with alternate nucleophiles like taurine (B1682933) and ammonia (B1221849) when using a deuterated flavin-iminium intermediate, suggesting that FAD[N⁵═CH₂]⁺ is a universal intermediate for all MnmEG homologues. acs.orgnih.gov

The modification process could involve the activation of uridine by a cysteine thiolate from either MnmE or MnmG, making it susceptible to a nucleophilic attack on the iminium intermediate. acs.orgresearchgate.net An alternative proposal suggests that the N1 nitrogen on the uridine itself could assist in its activation. researchgate.net Following the nucleophilic attack, a proton is abstracted by a general base, and glycine intercepts the methylene intermediate to complete the formation of the cmnm⁵U modification. researchgate.net Studies have also identified a stable, noncovalent RNA-protein complex that forms during the reaction, suggesting its catalytic relevance. acs.orgnih.gov While certain cysteine mutants of MnmG can reduce FAD, they are unable to facilitate the formation of the modified tRNA, highlighting the importance of specific residues in the catalytic process. nih.gov

Table 1: Key Molecules in MnmE and MnmG Catalyzed tRNA Modification

MoleculeRole
MnmE GTP and CH₂THF binding protein. acs.orgnih.govresearchgate.net
MnmG FAD and NADH binding protein. acs.orgnih.govresearchgate.net
tRNA Substrate containing the wobble uridine (U34) to be modified. acs.orgnih.govresearchgate.netnih.gov
GTP Required for the reaction, its hydrolysis provides energy. acs.orgnih.govresearchgate.net
CH₂THF Methylene group donor. acs.orgnih.govresearchgate.net
Glycine Source of the carboxymethylamino moiety. nih.gov
FAD Cofactor involved in forming the flavin-iminium intermediate. acs.orgnih.govresearchgate.net
NADH Reducing agent for FAD. acs.orgnih.govresearchgate.net
cmnm⁵U 5-carboxymethylaminomethyluridine, the final modified nucleoside. acs.orgnih.govresearchgate.net
τm⁵U 5-taurinomethyluridine, an alternative modification in human mitochondria. nih.gov

Inhibition of Chitin (B13524) Synthetase by 5'-Uridinyl Dipeptide Analogs

Research into the inhibition of chitin synthetase has explored the potential of 5'-uridinyl dipeptide analogs that mimic the amino terminal peptide chain of the nucleoside antibiotic mureidomycin A. researchgate.net Chitin, a crucial component of fungal cell walls and insect cuticles, is synthesized by the enzyme chitin synthetase, making it a target for antifungal and insecticidal agents. annualreviews.orgcardiff.ac.uk

In one study, a series of 5'-uridinyl dipeptides were synthesized. These included aminoacyl-β-alanyl- and aminoacyl-N-methyl-β-alanyl- dipeptides. researchgate.net These dipeptides were attached to the uridine scaffold in two different ways: either via an ester linkage to the 5'-hydroxyl group of uridine or through an amide linkage to this compound. researchgate.net

The most potent inhibitor of Escherichia coli phosphoMurNAc-pentapeptide translocase (MraY), an enzyme involved in bacterial cell wall biosynthesis, was found to be 5'-O-((L)-Ala-N-methyl-β-alanyl)-uridine, which demonstrated 97% enzyme inhibition at a concentration of 2.35 mM. researchgate.net This compound also exhibited antibacterial activity against Pseudomonas putida at a concentration of 100 µg/mL. researchgate.net The study concluded that both a central N-methyl amide linkage and a 5' uridine ester linkage were critical for achieving the highest biological activity. researchgate.net The inhibition was found to be competitive with Mg²⁺, leading to the proposal that the primary amino terminus of the inhibitor binds to the Mg²⁺ cofactor binding site on the MraY enzyme, positioned by a cis-N-methyl amide linkage. researchgate.net

Characterization as a Substrate for Fatty Acid Synthase

5'-Amino-5'-deoxythymidine, a nucleoside structurally related to thymidine, has been identified as a substrate for fatty acid synthase. biosynth.com Fatty acid synthase is a key enzyme in the synthesis of membrane lipids. biosynth.com While the provided information directly mentions 5'-Amino-5'-deoxythymidine, the structural similarity to this compound suggests potential for similar interactions, although direct evidence for this compound as a substrate for fatty acid synthase is not explicitly detailed in the provided search results.

Base-Specific Cleavage with Oxidizing Agents for DNA Binding Agent Identification

Novel 5-amino-2'-deoxyuridine (B1199347) analogs have been developed for use in genomic research, particularly for the discovery of DNA binding agents. harvard.edu These analogs can be labeled with radioactive or fluorescent markers and incorporated into DNA using PCR. harvard.edu An important characteristic of these analogs, in contrast to natural 2'-deoxyuridine nucleotides, is that they are excellent substrates for base-specific cleavage with oxidizing agents. harvard.edu

This property is utilized in a drug discovery platform where a fluorescently labeled 5-amino-2'-deoxyuridine DNA analog serves as a target. harvard.edu The use of oxidizing agents to cleave the uracil bases in the labeled nucleic acid provides a tool to identify the specificity of DNA binding agents, which can include peptides, proteins, and small molecules. harvard.edu These binding agents are potential leads for anticancer, antiviral, and antibacterial therapies. harvard.edu

In a related application, 5-amino-2'-deoxyuridine 5'-triphosphate has been synthesized and shown to be a substrate for Taq DNA polymerase. nih.govacs.org The resulting DNA containing the 5-amino-dU analog undergoes selective chemical reaction with permanganate, an oxidizing agent. nih.govacs.org This allows for its use as an interference probe in footprinting experiments to identify DNA bases that are in close contact with a protein in a sequence-specific complex. nih.govacs.org The performance of 5-amino-dU in these interference footprints is comparable to another analog, 5-hydroxy-dU, but it is more readily incorporated into DNA during enzymatic polymerization. nih.govacs.org

Molecular and Structural Research

Spectroscopic Analysis of 5'-Amino-5'-deoxyuridine Analogs (e.g., 1H NMR)

Spectroscopic methods, particularly proton nuclear magnetic resonance (¹H NMR), are pivotal in elucidating the structural conformations of this compound and its analogs. Studies have shown that substitutions at the 5- and 5'-positions of deoxyuridine derivatives significantly influence their interaction with enzymes like thymidine (B127349) kinase. nih.gov For instance, replacing the 5-hydrogen with a methyl or iodine group enhances the affinity of 5'-amino derivatives for thymidine kinase. nih.gov

¹H NMR analysis of various pyrimidine (B1678525) α- and β-2′-deoxyribosides has provided detailed insights into their molecular conformation. researchgate.net The coupling constants and chemical shifts observed in these spectra help determine the puckering of the sugar ring and the orientation of the glycosylic bond. researchgate.net For example, in 5'-(N-amino)-5'-deoxythymidine, the conformation at the glycosylic bond is anti, and the sugar residue adopts a C2′-endo-C3′-exo twist. researchgate.net

The synthesis of 5'-amino-2',5'-dideoxy analogs of various nucleosides, including uridine (B1682114), has been achieved and characterized using ¹H NMR. nih.gov These studies provide detailed chemical shift and coupling constant data that confirm the structure of the synthesized compounds. nih.gov For example, the ¹H NMR spectrum of 5'-amino-2',5'-dideoxyadenosine, a related analog, shows characteristic signals for the protons at different positions of the sugar and base moieties. nih.gov

Furthermore, ¹H NMR studies on oligonucleotides containing analogs like 5-(hydroxymethyl)-2'-deoxyuridine (HmU) reveal specific conformational features. nih.gov In an oligonucleotide mimicking the binding site of Transcription Factor 1 (TF1), the hydroxymethyl group of HmU was found to adopt a specific orientation, suggesting the presence of internucleotide intrastrand hydrogen bonding. nih.gov This highlights the subtle but significant structural influence of modifications at the 5-position.

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Analogs

Proton5'-amino-2',5'-dideoxyadenosine (in DMSO-d₆) nih.gov
2'a2.22 (ddd, J = 3.2, 6.1, 13.2 Hz)
2'b2.70 (td, J = 6.3, 13.5 Hz)
5'a3.46 (dd, J = 4.2, 13.0 Hz)
5'b3.61 (dd, J = 7.2, 13.0 Hz)
4'3.91 (m)
3'4.29 (m)
1'6.14 (t, J = 6.9 Hz)
NH₂6.53 (brs)
87.90 (s)
NH9.48 (brs)

This table presents data for a related analog due to the limited availability of specific ¹H NMR data for this compound in the search results. The data illustrates the type of information obtained from such analyses.

Computational Studies: Molecular Docking and Molecular Dynamics Simulations of Compound-Enzyme Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the interactions between this compound and its analogs with target enzymes at a molecular level. acs.org These techniques predict the binding modes and affinities of ligands within the active site of a protein, providing insights that can guide the design of more potent and specific inhibitors. acs.orgbioinformation.net

Molecular docking studies have been performed on various nucleoside analogs to investigate their binding to enzymes like thymidylate synthase and the human phosphoramidase Hint1. bioinformation.netnih.gov For instance, docking studies of quinazoline (B50416) antifolates with human thymidylate synthase have revealed that hydrogen bonding, van der Waals forces, and hydrophobic interactions are all crucial for inhibitor potency. bioinformation.net Similarly, docking has been used to study the binding of 5'-deoxy-5'-(4-substituted-1,2,3-triazol-1-yl)-uridine analogues to Mycobacterium tuberculosis MurE ligase, showing that these compounds occupy the enzyme's active site. mdpi.com

Molecular dynamics simulations provide a dynamic view of the compound-enzyme complex, revealing conformational changes and the stability of interactions over time. nih.govnih.gov MD simulations of Mycobacterium tuberculosis thymidylate synthase A (ThyA) with various mutations have shown how these changes can lead to drug resistance by altering the binding sites for substrates like 2'-deoxyuridine-5'-monophosphate (dUMP) and weakening interactions. nih.gov In another study, MD simulations of a chimeric APOBEC3B enzyme showed increased dynamics in loops neighboring the active site, providing a molecular basis for altered substrate specificity. biorxiv.org These computational approaches are often used in tandem to build a comprehensive understanding of the structure-function relationships governing ligand-protein interactions. acs.org

Table 2: Examples of Computational Studies on Uridine Analogs and Target Enzymes

Compound/Analog ClassTarget EnzymeComputational MethodKey Findings
Quinazoline antifolatesHuman Thymidylate SynthaseMolecular DockingInhibition preference and potency are driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. bioinformation.net
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) related aminoacyl phosphatesHuman Phosphoramidase Hint1Molecular DockingInvestigated the role of the amino acid moiety on enzyme-substrate binding affinity. nih.gov
5'-deoxy-5'-(4-substituted-1,2,3-triazol-1-yl)-uridine analoguesMycobacterium tuberculosis MurE ligaseMolecular Docking and Molecular DynamicsCompounds occupy the active site of the enzyme, and their binding stability was confirmed. mdpi.com
dUMP (2'-deoxyuridine-5'-monophosphate)Mycobacterium tuberculosis Thymidylate Synthase A (ThyA)Molecular DynamicsMutations can induce conformational changes that weaken substrate and cofactor interactions, leading to drug resistance. nih.gov

Structural Elucidation of Enzymes in DNA/tRNA Modification Pathways (e.g., Crystal Structures of gp46 and gp47)

The structural elucidation of enzymes involved in DNA and tRNA modification pathways provides a fundamental understanding of their catalytic mechanisms and substrate recognition. X-ray crystallography has been a key technique in determining the three-dimensional structures of these enzymes, often in complex with their substrates or analogs.

A significant example is the structural determination of gp46 and gp47, two enzymes from the Pseudomonas PaMx11 phage involved in DNA hypermodification. nih.gov These enzymes sequentially convert 5-phosphomethyl-2'-deoxyuridine to 5-Nα-glycinylthymidine and then to 5-aminomethyl-2'-deoxyuridine. nih.gov The crystal structures of gp46 and gp47 have been solved in both their apo (unbound) and double-stranded DNA (dsDNA)-bound forms. nih.govresearchgate.net

These structures have revealed several key features:

DNA Recognition and Binding: The structures show the detailed modes of DNA binding for both gp46 and gp47. nih.gov

Base-Flipping Mechanism: A conserved base-flipping mechanism is utilized for DNA hypermodification, where the target base is flipped out of the DNA helix and into the enzyme's active site. nih.gov

Catalytic Residues: The identification of critical amino acid residues involved in the catalytic reactions has been possible through these structural studies. nih.govresearchgate.net

Based on these structural analyses, a plausible reaction mechanism for the gp46-catalyzed replacement of the phosphate (B84403) group of 5-phosphomethyl-2'-deoxyuridine with glycine (B1666218) has been proposed. nih.gov Similarly, the complex structure of gp47 bound to its substrate has shed light on the mechanism for converting Nα-GlyT to 5-aminomethyl-2'-deoxyuridine. nih.gov This structural information provides a solid foundation for future bioengineering efforts and for the discovery of new DNA modifications in other organisms. nih.govresearchgate.net

Genomic Research and Drug Discovery Platforms

The functionalization of this compound has paved the way for its use in high-throughput screening and the investigation of potential therapeutic agents.

Development of Platforms for the Discovery of DNA Binding Agents

This compound has been instrumental in the development of platforms for identifying and characterizing DNA binding agents. One key application is in DNA footprinting, a technique used to determine the specific binding sites of proteins on DNA nih.govwikipedia.orgwikipedia.orgnih.gov. In this method, a DNA fragment is labeled at one end and then subjected to cleavage by a nuclease, such as DNase I. In the presence of a DNA-binding protein, the regions of DNA to which the protein is bound are protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of fragments.

The synthesis of 5'-amino-2'-deoxyuridine 5'-triphosphate, an analogue of deoxythymidine triphosphate, allows for its incorporation into DNA by DNA polymerases like Taq polymerase nih.gov. This modified DNA can then be used as a probe in footprinting experiments. The presence of the amino group provides a site for selective chemical reactions, which can be used to enhance the resolution of the footprinting analysis nih.gov. By identifying the precise DNA sequences that proteins bind to, researchers can develop platforms to screen for small molecules that either mimic or disrupt these interactions, forming the basis for the discovery of new therapeutic agents.

Preclinical Research on Anticancer, Antiviral, and Antibacterial Mechanisms

Derivatives of this compound have been the subject of extensive preclinical research to evaluate their potential as anticancer, antiviral, and antibacterial agents.

Anticancer Research: The pursuit of novel anticancer therapies has led to the synthesis and evaluation of various derivatives of this compound. For instance, phosphoramidate (B1195095) derivatives of 5-fluoro-2'-deoxyuridine (B1346552), a related compound, have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including cervical (HeLa), nasopharyngeal (KB), breast (MCF-7), liver (HepG2), and osteosarcoma (143B) cells nih.gov. These studies highlight the potential of modifying the core structure of deoxyuridine to develop potent anticancer agents. The introduction of different substituents can significantly impact the compound's activity, with some derivatives showing greater potency than the parent nucleoside nih.gov.

Compound DerivativeCancer Cell LineActivity
N-ethyl phosphoramidate of 3'-BOC-FdUHeLa, KB, MCF-7, HepG2, 143BRemarkable activity, higher than parent nucleoside
N-(methoxy-(S)-alaninyl) phosphoramidate of 3'-BOC-FdUHeLa, KB, MCF-7, HepG2, 143BRemarkable activity, higher than parent nucleoside
N-(2,2,2-trifluoroethyl) phosphoramidate of FdUHeLa, KB, MCF-7, HepG2, 143BHighest activity among its series, more active than FdU

Antiviral Research: The antiviral potential of this compound analogues has also been a significant area of investigation. A review of antiviral iodinated pyrimidine deoxyribonucleosides mentions 5-iodo-5'-amino-2',5'-dideoxyuridine as a compound of interest nih.gov. The development of nucleoside analogues has been a cornerstone of antiviral drug discovery, with modifications to the nucleoside scaffold leading to potent therapeutic agents intrepidalliance.org. Synthetic derivatives of 5-isoxazol-5-yl-2′-deoxyuridines have shown activity against herpes simplex viruses 1 and 2, Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus researchgate.net.

Antibacterial Research: The emergence of antibiotic-resistant bacteria has spurred the search for new antibacterial agents. While direct preclinical studies on the antibacterial mechanisms of this compound are not extensively documented in the provided results, the broader field of antibacterial screening libraries includes a vast array of chemical compounds lifechemicals.comnih.gov. The general approach involves high-throughput screening of compound libraries against various bacterial strains to identify potential lead compounds for further development lifechemicals.com.

Nucleic Acid Labeling and Detection Technologies

The ability to attach various functional groups to the 5'-amino position of this compound makes it an invaluable tool for labeling and detecting nucleic acids in a wide range of genomic research applications.

Use of Fluorescent and Radioactive Labeling for Genomic Research

The primary amino group on this compound serves as a convenient handle for the covalent attachment of reporter molecules, such as fluorescent dyes and radioactive isotopes. This enables the production of labeled DNA probes for various applications scilit.comjenabioscience.comthermofisher.com.

Fluorescent Labeling: Fluorescently labeled oligonucleotides are essential for techniques like DNA sequencing and in situ hybridization. The amino group can be reacted with amine-reactive fluorescent dyes to create stably labeled probes mdpi.comcd-genomics.comoaepublish.com. This post-synthetic labeling approach is particularly useful for dyes that are not stable under the conditions of oligonucleotide synthesis scilit.com. The use of fluorescent labels offers several advantages over radioactive labels, including safety, stability, and the ability to perform multiplex assays with different colored dyes quora.com.

Radioactive Labeling: Radioactive labeling remains a highly sensitive method for detecting nucleic acids scilit.comyoutube.com. Oligonucleotides can be radiolabeled at the 5'-end using γ-32P-ATP and T4 polynucleotide kinase scilit.com. The high sensitivity of radiolabeling is advantageous for detecting low-abundance targets scilit.com.

Applications in DNA Sequencing and Microarray Technology

The ability to modify oligonucleotides with a 5'-amino group has had a significant impact on the development of DNA sequencing and microarray technologies.

DNA Sequencing: In DNA sequencing, 5'-amino-modified oligonucleotides can be used as primers. The amino group allows for the attachment of fluorescent dyes, which are then incorporated into the newly synthesized DNA strand. This is a fundamental principle in automated Sanger sequencing, where fluorescently labeled dideoxynucleotides are used to terminate DNA synthesis, and the color of the fluorophore indicates the identity of the terminal nucleotide cd-genomics.comnih.govnih.govmolecularcloud.orgnthu.edu.tw.

Microarray Technology: DNA microarrays consist of thousands of specific DNA sequences immobilized on a solid surface nih.govnih.govnih.govresearchgate.netnih.govnih.govnih.gov. 5'-amino-modified oligonucleotides are commonly used for fabricating these arrays jenabioscience.com. The terminal amino group allows for the covalent attachment of the oligonucleotide to a chemically activated glass slide nih.gov. This stable linkage is crucial for the subsequent hybridization of fluorescently labeled cDNA or cRNA from experimental samples. The intensity of the fluorescent signal at each spot on the microarray corresponds to the expression level of the respective gene nih.govnih.govnih.gov. The development of novel 5'-amino-modified primers has been shown to improve the sensitivity and resolution of microarray analysis nih.govnih.govnih.gov.

ApplicationRole of this compound Modification
DNA SequencingEnables attachment of fluorescent dyes to primers for automated sequencing.
DNA MicroarraysFacilitates covalent immobilization of DNA probes onto microarray surfaces.

Utility in Biosensing and Gene Silencing Methodologies

The versatility of this compound extends to the development of novel biosensors and its potential role in gene silencing technologies.

Biosensing: Nucleic acid-based biosensors are analytical devices that use nucleic acids as the biorecognition element scilit.commdpi.comyoutube.comnih.govnih.govmdpi.com. The 5'-amino group of this compound provides a convenient point of attachment for immobilizing DNA probes onto the surface of a transducer mdpi.commdpi.com. This is a critical step in the fabrication of various types of biosensors, including electrochemical and optical biosensors, which can detect specific DNA or RNA sequences with high sensitivity and specificity scilit.commdpi.comnih.govnih.gov.

Gene Silencing Methodologies: Gene silencing, particularly through RNA interference (RNAi), utilizes small interfering RNAs (siRNAs) to specifically degrade target messenger RNA (mRNA) molecules nih.govintrepidalliance.orgoaepublish.comquora.comnih.govnih.govmdpi.comresearchgate.net. While the direct role of this compound in siRNA is not extensively detailed in the provided search results, the chemical modification of oligonucleotides is a key strategy to enhance the stability and efficacy of siRNAs intrepidalliance.orgoaepublish.comquora.comnih.govmdpi.comresearchgate.net. The introduction of modifications, such as (S)-5′-C-aminopropyl-2′-O-methylnucleosides, into siRNAs has been shown to improve their serum stability without compromising their RNAi activity quora.com. Furthermore, the development of siRNA molecules incorporating cytotoxic nucleoside analogues represents a novel approach for cancer therapy mdpi.com.

Theoretical and Mechanistic Insights

Chemical Reactivity and Stability Considerations for 5'-Amino-5'-deoxyuridine and Analogs

The chemical nature of this compound and its derivatives dictates their stability under various conditions and their reactivity towards other molecules. The replacement of the 5'-hydroxyl group with an amino group introduces a nucleophilic center and alters the electronic properties of the molecule, influencing its behavior in chemical reactions.

Susceptibility to Acidic Hydrolysis of 5'-N-triphosphates

The triphosphate form of this compound analogs, which are phosphoramidates, displays distinct stability profiles depending on the pH. A notable example is 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), a phosphoramidate (B1195095) analog of IdUTP. While AIdUTP is stable in alkaline solutions, it undergoes a novel phosphorylysis reaction in acidic conditions (below pH 8). nih.gov This degradation follows first-order kinetics and is catalyzed by acid. nih.gov

The proposed mechanism for this hydrolysis involves the protonation of a group on the AIdUTP molecule, likely the secondary ionized oxygen on the gamma phosphate (B84403), which has a pKa of 6.10. nih.gov This protonation precedes the phosphorylysis event. The degradation yields the corresponding nucleoside, 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), and trimetaphosphate as the only detectable products. nih.gov The rate of this degradation can be decreased by the inclusion of magnesium ions in the solution. nih.gov

Table 1: Stability of 5'-N-triphosphate Analog (AIdUTP) under Different pH Conditions
ConditionStability/ReactivityReaction TypeKey observation
Alkaline (pH > 8)StableN/ANo significant degradation observed. nih.gov
Acidic (pH < 8)UnstableAcid-catalyzed phosphorylysisDegradation follows first-order kinetics. nih.gov

Reactivity with Specific Chemical Moieties (e.g., Coumarin (B35378) Derivatives)

The primary amino group at the 5'-position of this compound serves as a nucleophilic handle, enabling conjugation with various chemical moieties. Coumarins, a class of benzopyrones, are of particular interest due to their diverse biological activities and fluorescent properties. nih.govmdpi.com

The reactivity of this compound with coumarin derivatives typically involves the formation of an amide bond. This requires the coumarin to be activated, for example, as a 3-carboxy-coumarin. The amidation reaction can proceed by reacting the coumarin carboxylic acid with the 5'-amino group of the nucleoside, often facilitated by standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an N-hydroxysuccinimide (NHS) ester. For instance, 3-carboxy-coumarins can undergo amidation with amines, such as 2-azidoethylamine, demonstrating the feasibility of this type of conjugation. mdpi.com This synthetic strategy allows for the fluorescent labeling of the nucleoside, leveraging the photophysical properties of the coumarin core. mdpi.com

Proposed Enzymatic Reaction Schemes and Identification of Key Intermediates

The biosynthesis of modified uridines is a fundamental process in biology. Understanding the enzymatic mechanisms involved provides context for the potential roles of synthetic analogs like this compound.

Mechanisms of Methylene (B1212753) Group Transfer from Folate to Nucleotide in Modified Uridine (B1682114) Biosynthesis

The conversion of deoxyuridylate (dUMP) to deoxythymidylate (dTMP) is a critical step in DNA synthesis and a classic example of modified uridine biosynthesis. This reaction involves the transfer of a methylene group from N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate), followed by reduction. The enzymes that catalyze this step, thymidylate synthases, have been the subject of extensive mechanistic studies. researchgate.net

Several mechanisms for the methylene transfer have been proposed:

Direct Methylene Transfer: An early hypothesis suggested a direct transfer of the methylene group from CH₂H₄folate to dUMP. researchgate.net Folate-dependent methylene transfer reactions are generally thought to proceed via the attack of a nucleophile on an electrophilic iminium intermediate derived from the folate cofactor. nih.govresearchgate.net

Sequential Mechanism via Arginine Intermediate: An alternative mechanism proposed the involvement of an active site arginine residue. In this scheme, the iminium form of CH₂H₄folate first condenses with the guanidine (B92328) group of the arginine. researchgate.net The subsequent elimination of tetrahydrofolate results in an enzymatic Schiff base, which then transfers the methylene group to the activated dUMP. researchgate.net However, this mechanism was later questioned, as mutation of the specific arginine residue did not eliminate the enzyme's activity. nih.gov

Flavin-Mediated Transfer: For the flavin-dependent thymidylate synthases (FDTS or ThyX), a more complex mechanism has been elucidated. nih.gov In this pathway, the reduced flavin adenine (B156593) dinucleotide (FADH⁻) cofactor plays a central role. It acts as a mediator for the methylene transfer. researchgate.netnih.gov The proposed mechanism involves the reaction of FADH⁻ with CH₂H₄folate to form a flavin-carbinolamine intermediate, which serves as the actual methylene donor. nih.govresearchgate.net This intermediate can also be formed directly if the enzyme utilizes free formaldehyde (B43269) in a "shunt" reaction. nih.govresearchgate.net The activated dUMP then performs an SN₂ reaction on the flavin carbinolamine, leading to the formation of a transient FAD-CH₂-dUMP adduct, which subsequently resolves to form the final dTMP product. nih.govresearchgate.net

Table 2: Comparison of Proposed Methylene Transfer Mechanisms in Uridine Biosynthesis
MechanismKey FeaturesProposed Key IntermediatesEnzyme Family Example
Direct TransferDirect attack of dUMP on folate-derived iminium ion. researchgate.netElectrophilic iminium intermediate from folate. nih.govresearchgate.netClassic Thymidylate Synthase (ThyA)
Arginine IntermediateMethylene group is first transferred to an active site arginine. researchgate.netEnzymatic Schiff base (Arginine-CH₂). researchgate.netFlavin-Dependent Thymidylate Synthase (ThyX) - (largely discarded). nih.gov
Flavin-Mediated TransferReduced flavin (FADH⁻) acts as the methylene carrier. researchgate.netnih.govFlavin-carbinolamine; FAD-CH₂-dUMP adduct. nih.govresearchgate.netFlavin-Dependent Thymidylate Synthase (ThyX)

常见问题

Basic Research Questions

Q. How is 5’-amino-5’-deoxyuridine synthesized and modified for transcriptional studies?

  • Methodological Answer : The synthesis of 5’-N-triphosphates (5’NH NTPs) involves reacting 5’-amino-5’-deoxyuridine with trisodium trimetaphosphate in aqueous Tris-base (pH 11) for 7 days at room temperature. Purification is achieved via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), followed by sodium perchlorate precipitation in acetone. This protocol ensures high purity for enzymatic assays . Modifications, such as phosphorylation or coupling to fluorescent dyes (e.g., pyrene), enhance solubility and enable post-transcriptional labeling .

Q. What are the primary applications of 5’-amino-5’-deoxyuridine in RNA research?

  • Methodological Answer : Its 5’-amino group allows conjugation to fluorophores (e.g., pyrene succinimidyl esters) for probing RNA secondary/tertiary structures. The amino-modified oligonucleotides exhibit minimal perturbation of RNA thermodynamics while enabling sensitive fluorescence detection of substrate binding and dynamics . Additionally, 5’NH NTPs are used to study transcriptional inhibition mechanisms in T7, T3, and Sp6 RNA polymerases .

Advanced Research Questions

Q. How do 5’-N-triphosphates of 5’-amino-5’-deoxyuridine inhibit transcription, and what experimental evidence supports this mechanism?

  • Methodological Answer : 5’NH NTPs are incorporated into RNA primers by T7 RNA polymerase but form unstable internucleotide phosphoramidate bonds. These bonds undergo rapid in-line cleavage, releasing 2’,3’-cyclic phosphate-terminated primers and free 5’-amino-5’-deoxyuridine. Inhibition is confirmed via gel electrophoresis showing truncated products and kinetic assays demonstrating reduced transcription rates. Modifying primers with 2’-deoxy or 2’-O-methyl ribonucleotides at the n-1 position stabilizes transcripts by preventing cleavage .

Q. How can researchers resolve contradictions in transcriptional incorporation efficiency across RNA polymerases?

  • Methodological Answer : Contradictions arise from polymerase-specific selectivity. For example, T7 RNA polymerase incorporates 5’NH GTP, CTP, and UTP but not ATP. Experimental validation includes primer extension assays with radiolabeled primers and PAGE analysis. To address variability, use mutant polymerases (e.g., T7 Y693F) or optimize reaction conditions (e.g., Mg²⁺ concentration, pH) to enhance incorporation efficiency .

Q. What structural factors influence the base orientation of 5’-amino-5’-deoxyuridine in oligonucleotides?

  • Methodological Answer : Borate buffer induces a syn-to-anti shift in nucleobase orientation via cyclic borate ester formation with the ribose’s cis-2’,3’-diol. This is confirmed by CD spectroscopy and NOE difference studies. The 5’-amino group’s hydrogen bonding with the base’s 2-carbonyl oxygen further stabilizes the syn conformation, enabling dynamic control of nucleic acid recognition in borate-dependent systems .

Q. What strategies improve the stability of oligonucleotides containing 5’-amino-5’-deoxyuridine for in vivo applications?

  • Methodological Answer : Incorporating phosphoramidate bonds via solid-phase synthesis enhances resistance to nucleases. Post-synthetic modifications, such as acetylation of the 5’-amino group or appending peptide backbones (e.g., γ-l-glutamic acid), improve stability in biological fluids. Validate stability via serum degradation assays and MALDI-TOF mass spectrometry .

Data Contradiction Analysis

Q. Why do some studies report successful transcriptional incorporation of 5’NH NTPs, while others observe premature termination?

  • Resolution : The disparity stems from primer design and polymerase activity. Primers with a 2’-deoxy or 2’-O-methyl modification at the n-1 position block in-line cleavage, allowing full-length transcript synthesis. In contrast, unmodified RNA primers undergo rapid phosphoramidate bond hydrolysis. Experimental replication requires strict control of primer composition and polymerase type (e.g., T7 vs. Sp6) .

Key Research Findings Table

Parameter Observation Reference
Transcription Inhibition5’NH NTPs reduce T7 RNA polymerase activity by 90% at 1 mM concentration
Cleavage KineticsPhosphoramidate bond hydrolysis occurs within 30 minutes at pH 7.5
Fluorescent LabelingPyrene-labeled 5’-amino RNA shows 10-fold higher emission upon target binding
Structural StabilityBorate esters increase Tm of RNA duplexes by 5–8°C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。